molecular formula C10H8N2 B3000279 2-Phenylpyrimidine CAS No. 7431-45-0

2-Phenylpyrimidine

Cat. No.: B3000279
CAS No.: 7431-45-0
M. Wt: 156.188
InChI Key: OXPDQFOKSZYEMJ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine is an aromatic heterocyclic compound that consists of a pyrimidine ring substituted with a phenyl group at the second position

Biochemical Analysis

Biochemical Properties

2-Phenylpyrimidine is a part of the pyrimidine family, which is known for its wide applications in medicinal chemistry research . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms .

Cellular Effects

This compound derivatives have been shown to exhibit antifungal properties by inhibiting the enzyme CYP51 . They have also been found to have antiproliferative activity against certain cell lines . Furthermore, pyrimidines, including this compound, have been found to have anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound derivatives have been found to inhibit the enzyme CYP51, which plays a crucial role in fungal cell membrane synthesis . This inhibition disrupts the normal functioning of the fungal cells, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the context of organic light-emitting devices, this compound-based electron-transport materials have been found to exhibit extremely efficient green emission

Metabolic Pathways

Pyrimidines, including this compound, are involved in various metabolic pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates

Transport and Distribution

This compound-based electron-transport materials have been used in the development of highly efficient green organic light-emitting devices This suggests that this compound can be effectively transported and distributed within these devices

Subcellular Localization

It is worth noting that the prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzyl cyanide with formamide under acidic conditions can yield this compound. Another method involves the condensation of benzaldehyde with guanidine in the presence of a base, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenylpyrimidines depending on the reagents used.

Scientific Research Applications

2-Phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like CYP51.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic and photophysical properties.

Comparison with Similar Compounds

2-Phenylpyrimidine can be compared with other pyrimidine derivatives such as:

    4-Phenylpyrimidine: Similar structure but with the phenyl group at the fourth position.

    2,4-Diphenylpyrimidine: Contains phenyl groups at both the second and fourth positions.

    2-Phenyl-4,6-dichloropyrimidine: Substituted with chlorine atoms at the fourth and sixth positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for the development of various bioactive molecules makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDQFOKSZYEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345934
Record name 2-Phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-45-0
Record name 2-Phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpyrimidine
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